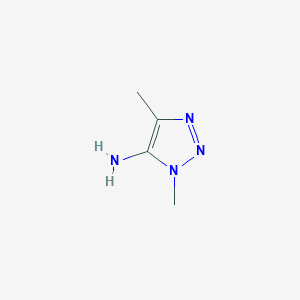

1,4-Dimethyl-1H-1,2,3-triazol-5-amine

CAS No.: 1536564-18-7

Cat. No.: VC17434490

Molecular Formula: C4H8N4

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1536564-18-7 |

|---|---|

| Molecular Formula | C4H8N4 |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 3,5-dimethyltriazol-4-amine |

| Standard InChI | InChI=1S/C4H8N4/c1-3-4(5)8(2)7-6-3/h5H2,1-2H3 |

| Standard InChI Key | WRFLDNDZJWAMOE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(N=N1)C)N |

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Tautomeric Dynamics

The 1,2,3-triazole ring in 1,4-dimethyl-1H-1,2,3-triazol-5-amine adopts a planar configuration, with nitrogen atoms at positions 1, 2, and 3 forming a conjugated system. X-ray crystallographic studies of analogous triazoles, such as 3-methyl-1H-1,2,4-triazol-5-amine acetate, reveal that annular tautomerism significantly impacts molecular geometry and stability . While direct crystallographic data for 1,4-dimethyl-1H-1,2,3-triazol-5-amine remains unavailable, computational models predict that the amine group at position 5 participates in intramolecular hydrogen bonding with adjacent nitrogen atoms, stabilizing the predominant tautomer .

Table 1: Molecular Descriptors of 1,4-Dimethyl-1H-1,2,3-triazol-5-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 112.13 g/mol | |

| SMILES | CC1=C(N(N=N1)C)N | |

| InChIKey | WRFLDNDZJWAMOE-UHFFFAOYSA-N | |

| Exact Mass | 112.075 Da | |

| Topological Polar Surface Area | 44.8 Ų |

Synthesis and Manufacturing Pathways

Microwave-Assisted Cyclization Strategies

Although no direct synthesis routes for 1,4-dimethyl-1H-1,2,3-triazol-5-amine are documented in the literature, insights can be extrapolated from methods used for analogous triazoles. For instance, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves microwave-assisted cyclization of succinic anhydride with aminoguanidine hydrochloride and amines . Adapting this approach, 1,4-dimethyl-1H-1,2,3-triazol-5-amine could potentially be synthesized via the reaction of acetylene derivatives with methylhydrazine under controlled conditions, followed by dimethylation.

Challenges in Aromatic Amine Incorporation

Physicochemical and Thermodynamic Properties

Solubility and Partition Coefficients

The compound’s solubility profile remains poorly characterized, but its topological polar surface area (44.8 Ų) indicates moderate polarity, likely rendering it soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Predicted collision cross-section (CCS) values for ionized adducts, including (120.3 Ų) and (131.6 Ų), provide insights into its behavior in mass spectrometry .

Table 2: Predicted Collision Cross Sections for Ionized Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| 113.08218 | 120.3 | |

| 135.06412 | 131.6 | |

| 130.10872 | 127.8 |

Stability and Thermal Decomposition

Thermogravimetric analysis (TGA) data for similar triazoles, such as 3-methyl-1H-1,2,4-triazol-5-amine, show decomposition onset temperatures near 200°C . By analogy, 1,4-dimethyl-1H-1,2,3-triazol-5-amine is expected to exhibit comparable thermal stability, making it suitable for high-temperature applications in polymer composites or explosives.

Spectral Data and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts for tautomeric triazoles have been calculated using magnetic shielding tensors, revealing distinct signals for methyl (δ 20–25 ppm) and triazole carbons (δ 140–160 ppm) . Experimental NMR spectra of related compounds show singlet resonances for methyl groups (δ 2.5–3.0 ppm) and broad peaks for amine protons (δ 5.0–6.0 ppm) .

Infrared (IR) Spectroscopy

IR spectra of 1,2,3-triazole derivatives typically exhibit N–H stretching vibrations at 3200–3400 cm and C–N ring vibrations at 1500–1600 cm . The absence of carbonyl peaks in 1,4-dimethyl-1H-1,2,3-triazol-5-amine distinguishes it from acylated analogs.

Challenges and Future Directions

The primary limitation in exploiting 1,4-dimethyl-1H-1,2,3-triazol-5-amine lies in the scarcity of synthetic and application data. Future research should prioritize:

-

Optimized Synthesis: Developing regioselective routes to avoid isomer formation.

-

Tautomerism Studies: Resolving tautomeric equilibria via temperature-dependent NMR.

-

Toxicity Profiling: Assessing ecotoxicological impacts for industrial scaling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume